1-(2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)-3-(2-phenoxyethyl)urea
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Overview
Description
1-(2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)-3-(2-phenoxyethyl)urea is a synthetic organic compound that features a piperazine ring substituted with a fluorophenyl group and a phenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)-3-(2-phenoxyethyl)urea typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-fluoroaniline with ethylene oxide to form 4-(4-fluorophenyl)piperazine.
Urea Formation: The piperazine intermediate is then reacted with phenoxyethyl isocyanate under controlled conditions to form the final urea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)-3-(2-phenoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 1-(2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)-3-(2-phenoxyethyl)urea involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity to certain targets, while the piperazine ring can modulate the compound’s overall activity. The exact pathways and targets would depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-(2-phenoxyethyl)urea: Similar structure but with a chlorine atom instead of fluorine.
1-(2-(4-(4-Methylphenyl)piperazin-1-yl)ethyl)-3-(2-phenoxyethyl)urea: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1-(2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)-3-(2-phenoxyethyl)urea can significantly influence its chemical properties, such as electronegativity and reactivity, making it unique compared to its analogs.
Properties
IUPAC Name |
1-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-3-(2-phenoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4O2/c22-18-6-8-19(9-7-18)26-15-13-25(14-16-26)12-10-23-21(27)24-11-17-28-20-4-2-1-3-5-20/h1-9H,10-17H2,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQGHBCAHBKROI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)NCCOC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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